molecular formula C17H16ClNO4S2 B2507968 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 2034594-14-2

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B2507968
CAS No.: 2034594-14-2
M. Wt: 397.89
InChI Key: VAXZSXQVGGWMIR-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a benzo[b]thiophene core, a chloro group, a methoxy group, and a sulfonamide functional group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: Its derivatives may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

  • Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core but may differ in the substituents attached to the core.

  • Sulfonamide derivatives: These compounds contain the sulfonamide functional group but may have different aromatic or aliphatic groups.

Uniqueness: N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c1-23-15-7-6-11(18)8-17(15)25(21,22)19-9-14(20)13-10-24-16-5-3-2-4-12(13)16/h2-8,10,14,19-20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXZSXQVGGWMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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